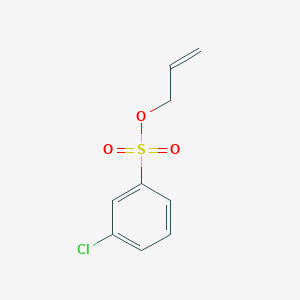
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 3-chlorobenzene-1-sulfonate moiety. This compound is of interest due to its unique chemical structure, which combines an allyl group with a chlorobenzene sulfonate, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The chlorobenzene ring can undergo reduction to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of epoxides or diols from the allyl group.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The allyl group can participate in various addition and oxidation reactions, providing versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl benzene-1-sulfonate: Lacks the chlorine substituent on the benzene ring.
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate: Chlorine substituent at the para position instead of the meta position.
Prop-2-en-1-yl 3-bromobenzene-1-sulfonate: Bromine substituent instead of chlorine.
Uniqueness
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is unique due to the presence of the chlorine substituent at the meta position, which can influence the compound’s reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its para or ortho counterparts.
Properties
CAS No. |
33420-09-6 |
|---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
prop-2-enyl 3-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 |
InChI Key |
BYLWIAOSJMQWCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















